Superior Binding Affinity: Domitroban (S-145) Ki 0.75 nM vs. SQ29,548 (8.7 nM) and ONO3708 (3.7 nM) in Human Platelet Membranes
In a direct head-to-head radioligand binding study using human platelet membranes, [3H]S-145 (Domitroban) demonstrated a binding affinity (Kd) of 0.75 nM in the presence of 20 mM MgCl2. Under identical experimental conditions, the reference TP antagonists [3H]SQ29,548 and [3H]ONO3708 exhibited Kd values of 8.7 nM and 3.7 nM, respectively [1]. An independent study in rat washed platelets further confirmed a Ki of 2.5 nM for Domitroban in displacing [3H]U-46619, with consistent potency observed across rat, rabbit, and human platelet preparations [2].
| Evidence Dimension | TP receptor binding affinity (Kd / Ki) |
|---|---|
| Target Compound Data | Kd = 0.75 nM (human platelet membranes, 20 mM MgCl2); Ki = 2.5 nM ([3H]U-46619 displacement, rat platelets) |
| Comparator Or Baseline | SQ29,548: Kd = 8.7 nM; ONO3708: Kd = 3.7 nM (same human platelet membrane preparation, 20 mM MgCl2) |
| Quantified Difference | Domitroban affinity is ~11.6-fold higher than SQ29,548 and ~4.9-fold higher than ONO3708 in the same assay system |
| Conditions | Human platelet membranes; 20 mM MgCl2; [3H]S-145, [3H]SQ29,548, and [3H]ONO3708 radioligands |
Why This Matters
Higher binding affinity enables lower working concentrations in functional assays, reducing compound consumption costs and minimizing potential off-target effects at elevated concentrations.
- [1] Hanasaki K, et al. Characterization of platelet thromboxane A2/prostaglandin H2 receptor by a novel thromboxane receptor antagonist, [3H]S-145. Biochem Pharmacol. 1989;38(12):2007-17. PMID: 2525906. View Source
- [2] Hanasaki K, et al. Characterization of a new compound, S-145, as a specific TXA2 receptor antagonist in platelets. Thromb Res. 1988;50(3):365-376. View Source
